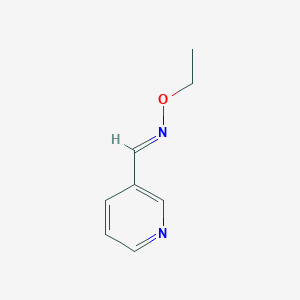

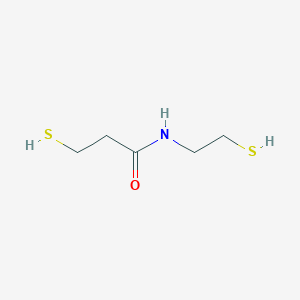

![molecular formula C10H16O B045025 4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexan-6-one CAS No. 114352-58-8](/img/structure/B45025.png)

4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexan-6-one

Vue d'ensemble

Description

4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexan-6-one, also known as menthone, is a cyclic monoterpene ketone that is widely used in the fragrance and flavor industries, as well as in pharmaceutical research. It is a colorless liquid with a minty odor and taste, found naturally in various essential oils, such as peppermint and eucalyptus. 1.0]hexan-6-one.

Mécanisme D'action

The mechanism of action of 4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexan-6-one is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the MAPK/ERK and NF-κB pathways. Menthone has been shown to inhibit the production of pro-inflammatory cytokines and to activate the antioxidant defense system. It has also been shown to modulate the activity of various enzymes, including acetylcholinesterase and cyclooxygenase.

Effets Biochimiques Et Physiologiques

Menthone has been shown to have various biochemical and physiological effects, including antifungal, antibacterial, anti-inflammatory, and analgesic activities. It has also been shown to have antioxidant properties and to modulate the activity of various enzymes. Menthone has been shown to be safe for human consumption and has been used in various food and cosmetic products.

Avantages Et Limitations Des Expériences En Laboratoire

Menthone has several advantages for laboratory experiments, including its low toxicity, easy availability, and ability to dissolve in various solvents. However, it also has some limitations, including its instability under certain conditions and the need for specialized equipment for its synthesis.

Orientations Futures

There are several future directions for the research on 4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexan-6-one, including the development of new drugs for neurological disorders, the investigation of its potential as an anticancer agent, and the exploration of its use in various industrial applications. Other potential areas of research include the investigation of its effects on the immune system and its potential as a natural insecticide.

Conclusion:

In conclusion, 4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexan-6-one, or 4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexan-6-one, is a cyclic monoterpene ketone that has various pharmacological properties and has been extensively studied for its potential applications in the fragrance and flavor industries, as well as in pharmaceutical research. It is synthesized through various methods, including the oxidation of menthol, and has several advantages and limitations for laboratory experiments. Further research is needed to fully understand its mechanism of action and to explore its potential in various applications.

Méthodes De Synthèse

Menthone can be synthesized through various methods, including the oxidation of menthol, the isomerization of pulegone, and the cyclization of citral. The most common method is the oxidation of menthol, which involves the use of oxidizing agents such as chromic acid, potassium permanganate, or sodium hypochlorite. The reaction yields 4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexan-6-one and water as the main products.

Applications De Recherche Scientifique

Menthone has been extensively studied for its various pharmacological properties, including antifungal, antibacterial, anti-inflammatory, and analgesic activities. It has also been shown to have potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Menthone has been used in the development of various drugs, including antifungal agents, anti-inflammatory drugs, and analgesics.

Propriétés

IUPAC Name |

4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-6(2)10-5-4-7(3)8(10)9(10)11/h6-8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDCZUQXEQPVRFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C1C2=O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70486716 | |

| Record name | 4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexan-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70486716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexan-6-one | |

CAS RN |

114352-58-8 | |

| Record name | 4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexan-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70486716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

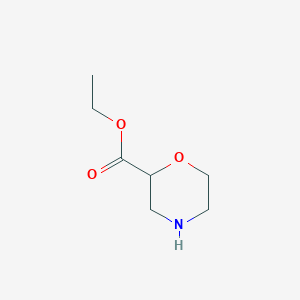

![4-[2,13-dihydroxy-13-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B44953.png)

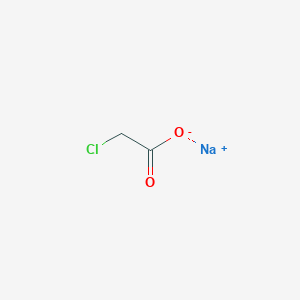

![1,3-Dimethylfuro[3,4-c]pyridine](/img/structure/B44962.png)

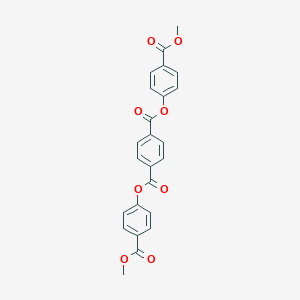

![(1R,2R,3R,5S)-2-(phenylmethoxymethyl)-6-oxabicyclo[3.1.0]hexan-3-ol](/img/structure/B44963.png)

![(E)-3-(1,4-Dioxaspiro[4.5]dec-7-en-7-yl)acrylic acid](/img/structure/B44977.png)